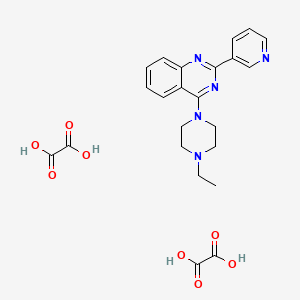![molecular formula C13H8ClFN2OS2 B6525772 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole CAS No. 1011913-89-5](/img/structure/B6525772.png)
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole (CFPO) is a heterocyclic compound with a five-membered ring containing a sulfur atom, two nitrogen atoms, and two oxygen atoms. It is a member of the oxadiazole family, which is a group of compounds with a five-membered ring that contains two nitrogen atoms and three oxygen atoms. CFPO has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and industrial chemistry.
Wirkmechanismus
The mechanism of action of 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to act by blocking the action of certain viruses, thereby preventing them from infecting cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In laboratory studies, this compound has been shown to have anti-inflammatory, antiviral, and antifungal properties. In animal studies, this compound has been shown to have anti-inflammatory, antiviral, antifungal, and analgesic properties. In clinical studies, this compound has been shown to have anti-inflammatory, antiviral, and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole in laboratory experiments include its high purity, low cost, and ease of synthesis. The main limitation of using this compound in laboratory experiments is the lack of detailed information on its biochemical and physiological effects.
Zukünftige Richtungen
Future research on 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole should focus on elucidating its mechanism of action, determining its biochemical and physiological effects, and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore its potential use in agriculture, industrial chemistry, and other fields. Finally, research should be conducted to identify potential safety concerns associated with the use of this compound.
Synthesemethoden
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole can be synthesized using the reaction of 4-fluorophenylsulfanyl-2-chlorothiophene with 1,3,4-oxadiazole-2-thiol in an aqueous medium. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete after 4 hours, yielding a product with a purity of 97%.
Wissenschaftliche Forschungsanwendungen
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and industrial chemistry. In medicine, this compound has been studied for its potential use as an anti-inflammatory and antiviral agent. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In industrial chemistry, this compound has been studied for its potential use as a catalyst and reagent.
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS2/c14-11-6-5-10(20-11)12-16-17-13(18-12)19-7-8-1-3-9(15)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZWVXPPOHRCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525695.png)
![N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)](/img/structure/B6525701.png)

![ethyl 5'-[2-(4-methylpiperazin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate; bis(oxalic acid)](/img/structure/B6525717.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525725.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6525739.png)
![1-[4-(adamantan-1-yl)phenoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B6525750.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525763.png)
![2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525777.png)
![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)
![N-[(oxolan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525791.png)
![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)
![3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525801.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)